![molecular formula C23H26N2O6 B1237417 Narceine imide CAS No. 38952-67-9](/img/structure/B1237417.png)
Narceine imide
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Overview
Description
(Z)-Narceine imide belongs to the class of organic compounds known as isoindolones. These are aromatic polycyclic compounds that an isoindole bearing a ketone (Z)-Narceine imide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (Z)-narceine imide is primarily located in the cytoplasm.
Scientific Research Applications
Synthesis and Chemical Properties :
- Narceine imide has been successfully synthesized through an efficient and concise method, contributing to the understanding of its chemical properties and potential applications in various scientific fields (Lamblin et al., 2007).
Hemostasis and Rebleeding in Hemorrhagic Models :
- Studies have investigated the effects of Narceine imide on hemostasis and rebleeding, particularly in the context of hemorrhage in animal models, demonstrating its potential therapeutic applications (Tan Hongwen, 2008).
Antifungal Activity :
- Narceine imide has been found effective against spore germination of certain plant pathogenic fungi at low concentrations, indicating its potential as an antifungal agent (Chowdhury et al., 2005).
Selective Cytotoxicity in Cancer Research :
- In cancer research, certain non-addictive opium alkaloids, including Narceine imide, have shown selective cytotoxic and genotoxic effects on cancer cell lines, suggesting a potential role in cancer treatment (Afzali et al., 2015).
Chemical Reactions and Derivatives :
- Research on the reaction of Narceine imide with other compounds, such as 1,2-epoxypropane, has led to the formation of various derivatives, providing insights into its chemical reactivity and potential for creating new compounds (Proksa, 1993).
properties
CAS RN |
38952-67-9 |
---|---|
Product Name |
Narceine imide |
Molecular Formula |
C23H26N2O6 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(3Z)-3-[[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]methylidene]-6,7-dimethoxyisoindol-1-one |
InChI |
InChI=1S/C23H26N2O6/c1-25(2)9-8-13-10-18-22(31-12-30-18)20(28-4)15(13)11-16-14-6-7-17(27-3)21(29-5)19(14)23(26)24-16/h6-7,10-11H,8-9,12H2,1-5H3,(H,24,26)/b16-11- |
InChI Key |
FNVOXTXQQPJYRS-WJDWOHSUSA-N |
Isomeric SMILES |
CN(C)CCC1=CC2=C(C(=C1/C=C\3/C4=C(C(=C(C=C4)OC)OC)C(=O)N3)OC)OCO2 |
SMILES |
CN(C)CCC1=CC2=C(C(=C1C=C3C4=C(C(=C(C=C4)OC)OC)C(=O)N3)OC)OCO2 |
Canonical SMILES |
CN(C)CCC1=CC2=C(C(=C1C=C3C4=C(C(=C(C=C4)OC)OC)C(=O)N3)OC)OCO2 |
melting_point |
151-152°C |
Other CAS RN |
55968-77-9 |
physical_description |
Solid |
synonyms |
narceine imide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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